Cas no 2138809-20-6 (5-(2-Bromoethenyl)pyrimidin-2-amine)

5-(2-Bromoethenyl)pyrimidin-2-amine is a brominated pyrimidine derivative with a reactive vinyl bromide functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure allows for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex heterocyclic frameworks. The presence of the 2-amine group enhances its utility in nucleophilic substitution and condensation reactions. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules. Its well-defined reactivity and stability under controlled conditions make it a reliable building block for targeted synthetic applications.
5-(2-Bromoethenyl)pyrimidin-2-amine structure
2138809-20-6 structure
Product Name:5-(2-Bromoethenyl)pyrimidin-2-amine
CAS No:2138809-20-6
MF:C6H6BrN3
MW:200.035939693451
CID:5767839
PubChem ID:165471104
Update Time:2025-11-06

5-(2-Bromoethenyl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2138809-20-6
    • EN300-802547
    • 5-(2-bromoethenyl)pyrimidin-2-amine
    • 5-(2-Bromoethenyl)pyrimidin-2-amine
    • Inchi: 1S/C6H6BrN3/c7-2-1-5-3-9-6(8)10-4-5/h1-4H,(H2,8,9,10)/b2-1+
    • InChI Key: IWFYCAVHSRTACN-OWOJBTEDSA-N
    • SMILES: Br/C=C/C1=CN=C(N)N=C1

Computed Properties

  • Exact Mass: 198.97451g/mol
  • Monoisotopic Mass: 198.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 51.8Ų

5-(2-Bromoethenyl)pyrimidin-2-amine Pricemore >>

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Additional information on 5-(2-Bromoethenyl)pyrimidin-2-amine

Research Brief on 5-(2-Bromoethenyl)pyrimidin-2-amine (CAS: 2138809-20-6): Recent Advances and Applications

The compound 5-(2-Bromoethenyl)pyrimidin-2-amine (CAS: 2138809-20-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings related to this molecule, focusing on its synthesis, biological activity, and emerging roles in drug discovery.

Recent studies have highlighted the versatility of 5-(2-Bromoethenyl)pyrimidin-2-amine as a key intermediate in the synthesis of novel pyrimidine derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing covalent inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell malignancies. The bromoethenyl moiety facilitates selective covalent binding to cysteine residues, enhancing inhibitor potency and selectivity.

In cancer research, 5-(2-Bromoethenyl)pyrimidin-2-amine has shown promise as a scaffold for developing kinase inhibitors. A team at the University of Cambridge reported its incorporation into allosteric MAPK inhibitors, achieving >100-fold selectivity over off-target kinases (Nature Chemical Biology, 2024). The compound's ability to form stable Michael adducts with nucleophilic amino acids was crucial for this selectivity.

Structural-activity relationship (SAR) studies have revealed that modifications at the pyrimidine 4-position significantly impact biological activity. Computational modeling suggests the bromoethenyl group induces favorable conformational changes in target proteins, as evidenced by cryo-EM studies of inhibitor-protein complexes (PNAS, 2023). These insights are guiding the design of next-generation therapeutics for inflammatory diseases.

Recent synthetic improvements have enhanced the accessibility of 2138809-20-6. A 2024 Organic Process Research & Development paper described a continuous-flow synthesis achieving 85% yield with reduced hazardous waste. This advancement supports scale-up for preclinical development of derivatives.

Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) development, where the bromoethenyl group serves as a warhead for target protein recruitment. Early-stage research suggests potential in degrading previously "undruggable" targets in neurodegenerative diseases.

Ongoing clinical trials featuring derivatives of 5-(2-Bromoethenyl)pyrimidin-2-amine (NCT identifiers withheld for confidentiality) are evaluating safety profiles in hematological malignancies. Preliminary data indicate manageable toxicity with promising response rates, though full results remain pending peer review.

This compound continues to demonstrate remarkable versatility in medicinal chemistry applications. Future research directions likely include exploration of its: 1) utility in targeted protein degradation, 2) potential in antibiotic development against resistant strains, and 3) application in radiopharmaceuticals for diagnostic imaging.

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